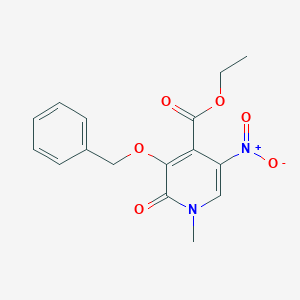
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy group, the nitro group, and the ester functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and other biochemical processes.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and processes, making the compound useful in different research applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(benzyloxy)-1-methyl-5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other pyridine derivatives, such as:
This compound: Similar in structure but with different functional groups.
Mthis compound: Differing by the ester group.
Ethyl 3-(benzyloxy)-1-methyl-5-amino-2-oxo-1,2-dihydropyridine-4-carboxylate: Differing by the amino group instead of the nitro group.
Eigenschaften
Molekularformel |
C16H16N2O6 |
|---|---|
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
ethyl 1-methyl-5-nitro-2-oxo-3-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C16H16N2O6/c1-3-23-16(20)13-12(18(21)22)9-17(2)15(19)14(13)24-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
DFMLRIQWPRXPMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)N(C=C1[N+](=O)[O-])C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















